
1,4-Diphenyl-1,4-azaphosphinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Diphenyl-1,4-azaphosphinane is a heterocyclic compound that features a six-membered ring containing both nitrogen and phosphorus atoms. The presence of these heteroatoms imparts unique chemical properties to the compound, making it of interest in various fields of chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Diphenyl-1,4-azaphosphinane can be synthesized through several methods. One common approach involves the reaction of diphenylphosphine with aziridine under controlled conditions. The reaction typically requires a catalyst, such as palladium, and is carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming increasingly common in the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
1,4-Diphenyl-1,4-azaphosphinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphines.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alkoxides are employed in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted azaphosphinanes, depending on the nucleophile used.
Scientific Research Applications
1,4-Diphenyl-1,4-azaphosphinane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound has been studied for its potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Research has explored its use in the design of novel pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 1,4-diphenyl-1,4-azaphosphinane involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. Additionally, its ability to undergo various chemical reactions allows it to participate in metabolic pathways, influencing biological processes at the molecular level.
Comparison with Similar Compounds
Similar Compounds
1,4-Diphenyl-1,4-azaphosphinane: Unique due to the presence of both nitrogen and phosphorus in the ring.
This compound oxide: An oxidized form with different reactivity.
This compound derivatives: Various substituted derivatives with modified properties.
Uniqueness
This compound stands out due to its unique ring structure and the presence of both nitrogen and phosphorus atoms. This combination imparts distinct chemical properties, making it versatile in various applications, from catalysis to drug design.
Properties
Molecular Formula |
C16H18NP |
|---|---|
Molecular Weight |
255.29 g/mol |
IUPAC Name |
1,4-diphenyl-1,4-azaphosphinane |
InChI |
InChI=1S/C16H18NP/c1-3-7-15(8-4-1)17-11-13-18(14-12-17)16-9-5-2-6-10-16/h1-10H,11-14H2 |
InChI Key |
GWOLOGZEHDZGNV-UHFFFAOYSA-N |
Canonical SMILES |
C1CP(CCN1C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-3H-imidazo[4,5-b]pyridine-2-thiol](/img/structure/B12993004.png)
![3-Methoxybicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B12993006.png)
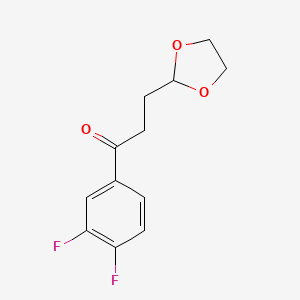

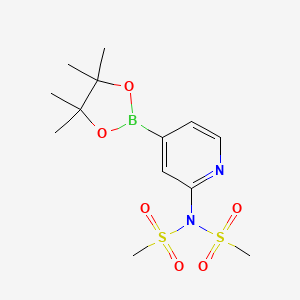
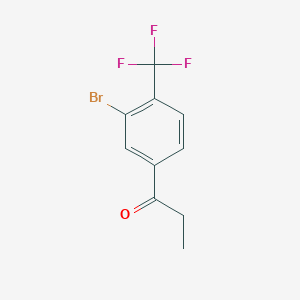

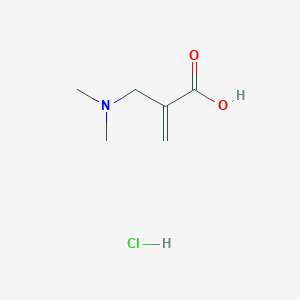

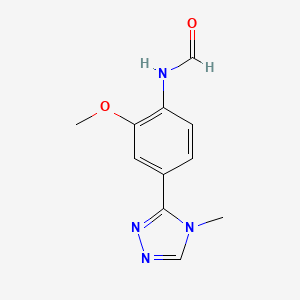
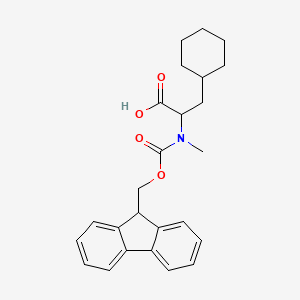
![7-Fluorothiazolo[4,5-b]pyridin-2-amine](/img/structure/B12993060.png)
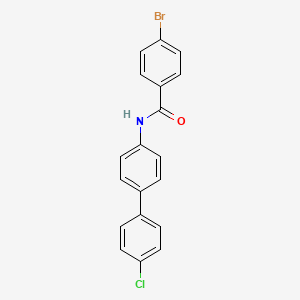
![(s)-N-(1-propyl-1h-benzo[d]imidazol-2-yl)-1-(pyrazin-2-yl)piperidine-3-carboxamide](/img/structure/B12993074.png)
